molecular formula C9H6Cl2F2O2 B1413252 2',3'-Dichloro-4'-(difluoromethoxy)acetophenone CAS No. 1804421-00-8

2',3'-Dichloro-4'-(difluoromethoxy)acetophenone

Cat. No.: B1413252
CAS No.: 1804421-00-8
M. Wt: 255.04 g/mol
InChI Key: BEZIBNRIUHXHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2’,3’-Dichloro-4’-(difluoromethoxy)acetophenone involves several steps, typically starting with the chlorination of acetophenone derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The difluoromethoxy group is introduced through a nucleophilic substitution reaction using difluoromethyl ether in the presence of a base .

Industrial production methods may involve optimized reaction conditions to increase yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

2’,3’-Dichloro-4’-(difluoromethoxy)acetophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-4’-(difluoromethoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2’,3’-Dichloro-4’-(difluoromethoxy)acetophenone can be compared with other similar compounds, such as:

The uniqueness of 2’,3’-Dichloro-4’-(difluoromethoxy)acetophenone lies in its specific combination of functional groups, which imparts distinct properties and makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[2,3-dichloro-4-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O2/c1-4(14)5-2-3-6(15-9(12)13)8(11)7(5)10/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZIBNRIUHXHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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